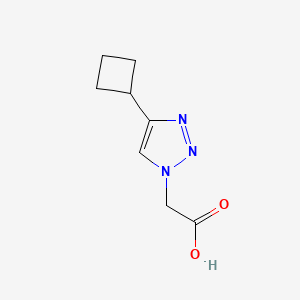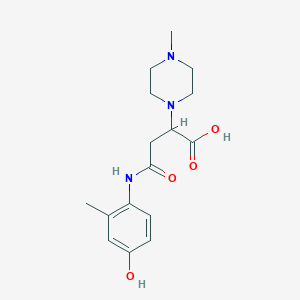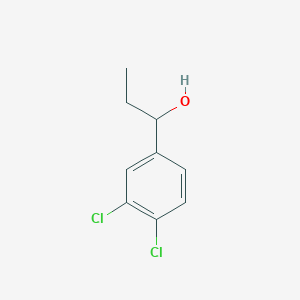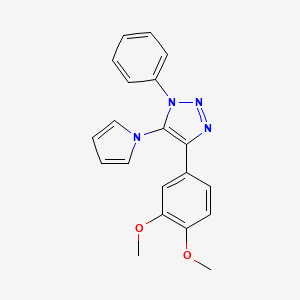![molecular formula C6H14ClNO B2757554 [1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride CAS No. 2309475-53-2](/img/structure/B2757554.png)
[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 151.64 . The InChI code is 1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been investigated for its potential as a treatment for addiction and depression. In addition, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of [1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride is not fully understood, but it is believed to act through multiple pathways in the central nervous system. This compound has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It also modulates the activity of various ion channels and receptors in the brain, including the NMDA receptor and the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase neuronal survival and reduce inflammation in animal models of stroke and traumatic brain injury. This compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of pleasure and reward. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to control the dose and duration of this compound exposure, and there is still much that is not known about its long-term effects on the central nervous system.
Orientations Futures
There are many potential future directions for research on [1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride. One area of focus could be on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be on the development of new therapeutic applications for this compound, such as in the treatment of addiction and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its long-term effects on the central nervous system.
Méthodes De Synthèse
The synthesis of [1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride involves the reaction of cyclopropylmethylamine with formaldehyde followed by reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to produce the hydrochloride salt of this compound. This synthesis method has been optimized for high yields and purity and is suitable for large-scale production.
Safety and Hazards
Propriétés
IUPAC Name |
[1-(methylaminomethyl)cyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMEGNTUJBEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309475-53-2 |
Source


|
| Record name | {1-[(methylamino)methyl]cyclopropyl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)


![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)


![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
